molecular formula C7H7NO3 B104305 Methyl 5-hydroxynicotinate CAS No. 30766-22-4

Methyl 5-hydroxynicotinate

Cat. No. B104305
CAS RN: 30766-22-4
M. Wt: 153.14 g/mol
InChI Key: KJJSHOHQQHACLE-UHFFFAOYSA-N
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Description

Methyl 5-hydroxynicotinate, also referred to as N-methyl-5-hydroxynicotinic acid (NMHN), is a chemical compound related to the pyridine family. It is an analog of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) and is characterized by the presence of a methyl group and a hydroxyl group attached to the nicotinic acid structure. This compound is of interest due to its relevance in biochemical reactions catalyzed by enzymes such as MHPC oxygenase .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine was achieved by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane . Although this does not directly describe the synthesis of methyl 5-hydroxynicotinate, it provides insight into the types of reactions that pyridine derivatives can undergo. Additionally, the N-methylation of methyl 5-hydroxynicotinate followed by reaction with a diene led to the formation of (4+3) cycloadducts, showcasing a method to generate complex nitrogenous structures .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the x-ray structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine revealed that the compound adopts a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents . This information, while not directly about methyl 5-hydroxynicotinate, helps us understand the structural characteristics of similar pyridine derivatives.

Chemical Reactions Analysis

Methyl 5-hydroxynicotinate has been studied for its role in enzyme-catalyzed reactions. It has been shown to bind to MHPC oxygenase as a tripolar ionic species and undergoes a two-step binding process similar to MHPC and 5-hydroxynicotinic acid . The compound is also involved in reactions leading to the formation of aliphatic products, indicating that the nitrogen atom of the substrate is protonated during catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like methyl 5-hydroxynicotinate can be inferred from studies on similar compounds. For instance, the spectral characteristics of methyl 2-hydroxynicotinate (MEHNA) were investigated, revealing that it exists as an enol in less polar solvents and as a keto form in polar media . This suggests that the solubility and behavior of methyl 5-hydroxynicotinate may also be influenced by the polarity of the solvent. Additionally, the formation of various ionic species of MEHNA in different solvents and states indicates that methyl 5-hydroxynicotinate could exhibit similar behavior .

Scientific Research Applications

1. Chemical Synthesis and Organic Chemistry

Methyl 5-hydroxynicotinate has been utilized in organic chemistry for synthesizing various complex structures. For instance, N-Methylation of methyl 5-hydroxynicotinate and subsequent reactions with dienes have led to the formation of (4+3) cycloadducts. These reactions show high regioselectivity and provide a pathway to create bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).

2. Biochemistry and Enzyme Studies

In biochemistry, methyl 5-hydroxynicotinate has been a subject of study in enzyme reactions. For instance, research on MHPC (2-methyl-3-hydroxypyridine-5-carboxylic acid) oxygenase with N-methyl-5-hydroxynicotinic acid (NMHN) provided insights into the binding modes and protonation status of substrates during enzyme catalysis. This research offers valuable information on the chemical behavior of related compounds in biochemical pathways (Chaiyen et al., 1997).

3. Epigenetics and DNA Modification

Although not directly related to methyl 5-hydroxynicotinate, studies involving the detection and quantification of 5-hydroxymethylcytosine (5hmC) in DNA have been significant in epigenetics. These studies explore the role of 5hmC in DNA demethylation and its impact on gene expression and cellular differentiation. Techniques like high-throughput sequencing have been used to explore 5hmC dynamics in various biological contexts (Booth et al., 2012).

4. Pharmacology and Drug Development

Research in pharmacology has explored the conversion and interaction of compounds like methyl 5-hydroxynicotinate. For example, Wenkert et al. (1970) investigated the synthesis of compounds related to the Iboga-Voacanga series of indole alkaloids, using methyl 5-formylnicotinate, which is structurally related to methyl 5-hydroxynicotinate. Such studies contribute to the development of novel pharmaceutical compounds and the understanding of their mechanisms of action (Wenkert et al., 1970).

Safety And Hazards

Methyl 5-hydroxynicotinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

methyl 5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJSHOHQQHACLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326624
Record name Methyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxynicotinate

CAS RN

30766-22-4
Record name Methyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxypyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-hydroxynicotinic acid (10 g, 71.9 mmol) in MeOH (100 mL) was added sulfurous dichloride (1 mL) drop wise over 5 min. The resulting mixture was stirred at room temperature overnight. The resulted solution was added 100 mL of NaHCO3. The precipitate was filtrated and washed with MeOH for several cycles to give 8.5 g of A031-2 (75% yields), which was used for the nest step without further purification.
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Synthesis routes and methods II

Procedure details

A mixture of 1 g of 5-hydroxynicotinic acid, 2 g Amberlyst 15 ion-exchange resin and 150 mL of methanol was heated to reflux with stirring for 24 hrs, cooled, basified with 10% ammonia in methanol, filtered and concentrated under reduced pressure. The residue was taken up in 50 mL of chloroform and dried over MgSO4. Concentration under reduced pressure gave a tan crystalline solid: MS (m+1)=154.1; 1H NMR (400 MHz, CDCl3) 8.68 (s, 1H), 8.32 (s, 1H), 7.72 (s, 1H), 3.94 (s, 3H).
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
C Fu, N Lora, PL Kirchhoefer, DR Lee… - Angewandte …, 2017 - Wiley Online Library
… N-Methylation of methyl 5-hydroxynicotinate followed by reaction with a diene in the presence of triethylamine afforded (4+3) cycloadducts in good to excellent yields. High …
Number of citations: 25 onlinelibrary.wiley.com
M Kawazu, T Kanno, S Saito… - Journal of Medicinal …, 1972 - ACS Publications
… Treatment of methyl 5-hydroxynicotinate (III) with Me2S04 in thepresence of anhydrous K2C03 in CelX-MeOH (4:1) afforded cmde IV as a viscous oil which was directly hydrogenated …
Number of citations: 24 pubs.acs.org
Y Yamamoto, S Tazawa, R Tadano… - Chemistry–An Asian …, 2023 - Wiley Online Library
… [18] Later Harmata et al. reported that after the methylation of methyl 5hydroxynicotinate, the resultant pyridinium salt was treated with Et3N (3 equiv) in the presence of excess 2,3-…
Number of citations: 1 onlinelibrary.wiley.com
S Kagabu, Y Fujii, K Nishimura - Journal of Pesticide Science, 2006 - jstage.jst.go.jp
… Methyl 5-hydroxynicotinate is available from Tokyo Kasei Kogyo Co. Ltd. (Tokyo). … Methyl 5-hydroxynicotinate (2) (3.0 mmol) was treated dropwise with a sodium hypochlorite solution (5…
Number of citations: 3 www.jstage.jst.go.jp
S Zhan, Z Liu, W Su, CC Lin, L Ni - Food Control, 2023 - Elsevier
Roasting is one of the most critical manufacturing steps for making Wuyi Rock tea (WRT). The role of roasting in the formation of characteristic aroma of WRT was elucidated in detail in …
Number of citations: 6 www.sciencedirect.com
A Grigoriadou, J Schwarzbauer - Water, Air, & Soil Pollution, 2011 - Springer
… UV-stabilizers), and indole [an indicator for putrefication processes but also known as constituent in fragrances and flavors (Higashio and Shoji 2004)], and methyl-5-hydroxynicotinate, …
Number of citations: 72 link.springer.com
H Kimura, M Ueda, H Kawashima, K Arimitsu… - Bioorganic & Medicinal …, 2019 - Elsevier
… The resulting compound 6 was further coupled with methyl 5-hydroxynicotinate under the Mitsunobu reaction conditions to yield compound 7. The reduction of 7 with lithium aluminum …
Number of citations: 3 www.sciencedirect.com
JA Pfefferkorn, M Tu, KJ Filipski… - Bioorganic & medicinal …, 2012 - Elsevier
… As shown in Scheme 2, pyrazolopyridine activator 26 was synthesized by initial chlorination of methyl-5-hydroxynicotinate (17) with bleach 14 to chloro-pyridine 18. After benzyl …
Number of citations: 47 www.sciencedirect.com
RA Ripa - 2020 - search.proquest.com
Heterocyclic molecules containing seven-membered rings have importance in organic synthesis owing to their presence in some natural products and biologically active molecules. …
Number of citations: 2 search.proquest.com
D Wang, Z Liu, W Chen, X Lan, S Zhan, Y Sun… - Current Research in …, 2023 - Elsevier
Roasting plays important roles in shaping the volatile profile of oolong tea. In this study, the sensory attributes and volatile compositions of 153 roasted or unroasted oolong tea samples, …
Number of citations: 10 www.sciencedirect.com

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